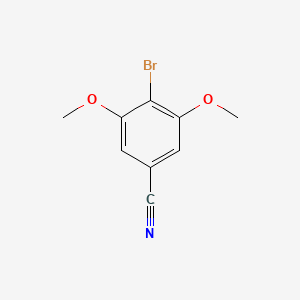![molecular formula C15H20N5O14P3 B13440517 [[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Furfuryladenosine-5’-triphosphate (6-Fu-ATP) is an analogue of adenosine-5’-triphosphate (ATP) where one hydrogen of the 6-amino group is substituted by a furfuryl moiety. This modification makes 6-Furfuryladenosine-5’-triphosphate a valuable tool in biochemical and pharmacological research, particularly in studies involving modified receptor proteins and kinase substrate relationships .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Furfuryladenosine-5’-triphosphate typically involves the following steps:
Starting Material: The synthesis begins with adenosine-5’-triphosphate.
Furfurylation: The 6-amino group of adenosine-5’-triphosphate is substituted with a furfuryl moiety. This step often requires the use of furfuryl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The product is purified using chromatographic techniques to obtain pure 6-Furfuryladenosine-5’-triphosphate.
Industrial Production Methods
Industrial production of 6-Furfuryladenosine-5’-triphosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
6-Furfuryladenosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The furfuryl moiety can be substituted with other functional groups under specific conditions.
Hydrolysis: Like adenosine-5’-triphosphate, 6-Furfuryladenosine-5’-triphosphate can undergo hydrolysis to form 6-Furfuryladenosine-5’-diphosphate and 6-Furfuryladenosine-5’-monophosphate.
Oxidation and Reduction: The furfuryl group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: Various substituted derivatives of 6-Furfuryladenosine-5’-triphosphate.
Hydrolysis: 6-Furfuryladenosine-5’-diphosphate and 6-Furfuryladenosine-5’-monophosphate.
Oxidation and Reduction: Oxidized or reduced forms of the furfuryl group.
Applications De Recherche Scientifique
6-Furfuryladenosine-5’-triphosphate has several scientific research applications:
Biochemistry: Used to study kinase substrate relationships and modified receptor proteins.
Pharmacology: Investigated for its potential effects on cellular signaling pathways.
Molecular Biology: Utilized in studies involving nucleotide analogues and their interactions with enzymes.
Medicine: Explored for its potential therapeutic applications in targeting specific cellular pathways.
Industry: Employed in the development of biochemical assays and diagnostic tools
Mécanisme D'action
6-Furfuryladenosine-5’-triphosphate exerts its effects by interacting with specific molecular targets, such as modified receptor proteins and kinases. The furfuryl moiety allows for unique interactions that can modulate the activity of these targets. The compound can influence various cellular pathways, including those involved in energy metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Benzyladenosine-5’-triphosphate (6-Bn-ATP)
- 6-Cyclohexyladenosine-5’-triphosphate (6-cHe-ATP)
- 6-Cyclopentyladenosine-5’-triphosphate (6-cPe-ATP)
- 6-Phenylethyladenosine-5’-triphosphate (6-PhEt-ATP)
Uniqueness
6-Furfuryladenosine-5’-triphosphate is unique due to the presence of the furfuryl moiety, which imparts distinct chemical and biological properties. This modification allows for specific interactions with molecular targets that are not possible with other analogues. The furfuryl group also enhances the compound’s stability and reactivity under certain conditions .
Propriétés
Formule moléculaire |
C15H20N5O14P3 |
|---|---|
Poids moléculaire |
587.27 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H20N5O14P3/c21-11-9(5-31-36(26,27)34-37(28,29)33-35(23,24)25)32-15(12(11)22)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-30-8/h1-3,6-7,9,11-12,15,21-22H,4-5H2,(H,26,27)(H,28,29)(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |
Clé InChI |
HZKYQOLEFZGDBE-SDBHATRESA-N |
SMILES isomérique |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
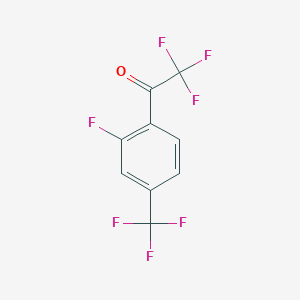
cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)
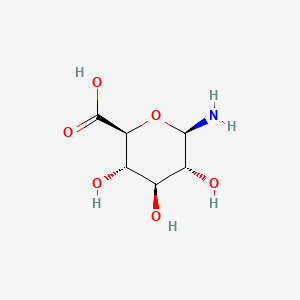
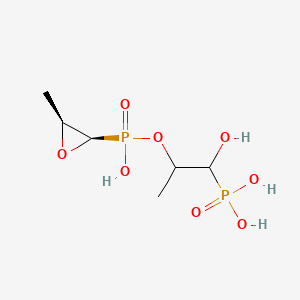
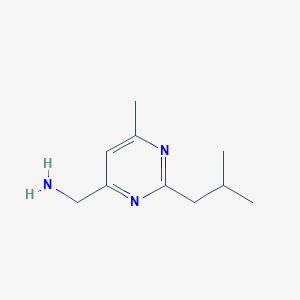
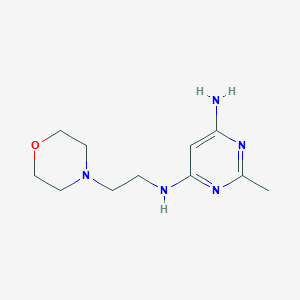
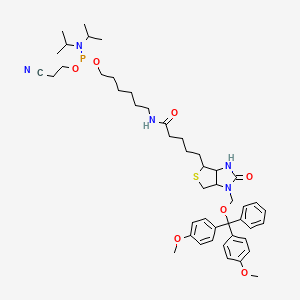
![(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)

![7Lambda6-thia-1,3-diazaspiro[4.5]decane-2,4,7,7-tetrone](/img/structure/B13440523.png)
